molecular formula C10H5BrF3NO B7900684 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one CAS No. 847900-73-6

7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B7900684
CAS No.: 847900-73-6
M. Wt: 292.05 g/mol
InChI Key: DLGXHJRFWJURAD-UHFFFAOYSA-N
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Description

“7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one” is a chemical compound with the formula C10H5BrF3NO and a molecular weight of 292.05 . It’s used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure analysis of “this compound” is not available in the current literature .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the current literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the current literature .

Mechanism of Action

The mechanism of action of “7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one” is not available in the current literature .

Safety and Hazards

The safety and hazards associated with “7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one” are not available in the current literature .

Future Directions

The future directions for the research and application of “7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one” are not available in the current literature .

Properties

IUPAC Name

7-bromo-4-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-5-1-2-6-7(10(12,13)14)4-9(16)15-8(6)3-5/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGXHJRFWJURAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719282
Record name 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847900-73-6
Record name 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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